molecular formula C7H7BrF2N2O2 B6162461 ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 129819-41-6

ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B6162461
CAS RN: 129819-41-6
M. Wt: 269
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate (EBPC) is a novel fluorinated carboxylic acid compound. It is a derivative of pyrazole and is a member of the pyrazole family of compounds. EBPC is a versatile compound that has been used in a variety of scientific and industrial applications. It has a wide range of properties, such as being an acid, an oxidizing agent, and a catalyst. EBPC has been studied extensively in recent years due to its potential applications in various fields.

Scientific Research Applications

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate has been used in a variety of scientific and industrial applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an oxidizing agent in the synthesis of organic compounds. ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate has also been used as a fluorescent marker in biological systems and as a substrate in enzyme-catalyzed reactions. ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate has been used to study the structure and function of proteins and enzymes, as well as to study the structure and function of biological membranes.

Mechanism of Action

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate acts as an acid, an oxidizing agent, and a catalyst. As an acid, ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate can donate protons to molecules, resulting in the formation of new molecules. As an oxidizing agent, ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate can oxidize molecules, resulting in the formation of new molecules. As a catalyst, ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate can facilitate the formation of new molecules by speeding up the reaction rate.
Biochemical and Physiological Effects
ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate has been studied extensively in recent years due to its potential applications in various fields. ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate has been found to have a variety of biochemical and physiological effects on cells and tissues. ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate has been found to have an anti-inflammatory effect on cells, to inhibit the growth of bacteria, and to have an effect on the metabolism of certain proteins. ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate has also been found to have an effect on the synthesis of certain hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate in laboratory experiments is its stability and solubility in a variety of solvents. ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate is also a relatively inexpensive compound and is easy to obtain. However, ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate is toxic and should be handled with caution. Additionally, ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate is a relatively unstable compound and can decompose in the presence of light or heat.

Future Directions

There are a number of potential future directions for research on ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate. One potential direction of research is the development of new methods for synthesizing ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate. Another potential direction of research is the development of new applications for ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate, such as its use as a fluorescent marker in biological systems or as a substrate in enzyme-catalyzed reactions. Additionally, further research could be done on the biochemical and physiological effects of ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate and its potential therapeutic applications. Finally, further research could be done on the environmental fate and toxicity of ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate.

Synthesis Methods

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate can be synthesized by a variety of methods, including the reaction of bromodifluoromethane with pyrazolecarboxylic acid in the presence of a base. The reaction of bromodifluoromethane with pyrazolecarboxylic acid yields ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate in good yields. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 4-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with bromodifluoromethane and sodium ethoxide to yield the final product.", "Starting Materials": [ "Ethyl 4-chloro-3-oxobutanoate", "Hydrazine hydrate", "Bromodifluoromethane", "Sodium ethoxide" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-oxobutanoate is reacted with hydrazine hydrate in ethanol at reflux temperature to yield ethyl 4-hydrazinyl-3-oxobutanoate.", "Step 2: To a solution of ethyl 4-hydrazinyl-3-oxobutanoate in ethanol, bromodifluoromethane and sodium ethoxide are added and the reaction mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.", "Step 4: The crude product is purified by column chromatography using a suitable solvent system to yield the final product, ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate." ] }

CAS RN

129819-41-6

Molecular Formula

C7H7BrF2N2O2

Molecular Weight

269

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.